5-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex molecule featuring a tricyclic core fused with nitrogen atoms and a thiophene-containing propenoyl substituent. Its tricyclic system, 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one, comprises a 14-membered ring system with three nitrogen atoms, likely contributing to hydrogen-bonding capabilities and conformational rigidity.
Structural elucidation of this compound would typically involve X-ray crystallography, with refinement carried out using software such as SHELXL, a widely trusted tool for small-molecule crystallography due to its robustness and precision in handling complex geometries .
Properties
IUPAC Name |
5-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17(7-6-13-4-3-11-24-13)20-10-8-15-14(12-20)18(23)21-9-2-1-5-16(21)19-15/h1-7,9,11H,8,10,12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJVHIWSTFIWCA-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: Starting from simple precursors like 2-bromoacetophenone and thiourea.
Construction of the dipyridopyrimidinone core: This could involve cyclization reactions using appropriate pyridine derivatives.
Coupling reactions: The final step might involve coupling the thiophene ring with the dipyridopyrimidinone core under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(3-(thiophen-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its hybrid tricyclic-thiophene architecture. Below is a systematic comparison with analogous compounds, focusing on structural motifs, physicochemical properties, and intermolecular interactions.
Table 1: Structural and Functional Comparison with Analogues
| Compound Name | Core Structure | Substituent | Hydrogen-Bond Donors/Acceptors | logP (Predicted) | Notable Interactions |
|---|---|---|---|---|---|
| Target Compound | 1,5,9-Triazatricyclo[8.4.0.03,8] | (E)-3-Thiophen-2-ylpropenoyl | 3 Donors, 5 Acceptors | 2.8 | Thiophene S···H-N, N-H···O=C |
| 5-[(E)-3-Phenylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | 1,5,9-Triazatricyclo[8.4.0.03,8] | (E)-3-Phenylpropenoyl | 3 Donors, 5 Acceptors | 3.5 | Aromatic π-π stacking |
| 5-Acetyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | 1,5,9-Triazatricyclo[8.4.0.03,8] | Acetyl | 3 Donors, 4 Acceptors | 1.2 | N-H···O=C, weaker π-interactions |
| 5-[(Z)-3-Thiophen-2-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | 1,5,9-Triazatricyclo[8.4.0.03,8] | (Z)-3-Thiophen-2-ylpropenoyl | 3 Donors, 5 Acceptors | 2.8 | Steric hindrance reduces packing |
Key Findings:
Thiophene vs. Phenyl Substituents :
- The thiophene group in the target compound introduces sulfur-mediated interactions (e.g., S···H-N), enhancing crystal packing efficiency compared to phenyl analogues, which rely on π-π stacking .
- The phenyl analogue’s higher logP (3.5 vs. 2.8) suggests reduced aqueous solubility, limiting bioavailability in biological systems.
E vs. Z Configuration: The (E)-propenoyl isomer adopts a planar conformation, optimizing hydrogen bonding (N-H···O=C) and lattice stability. In contrast, the (Z)-isomer’s steric constraints disrupt packing, leading to lower melting points and amorphous tendencies.
Acetyl vs. Propenoyl Derivatives: The acetyl-substituted variant lacks the propenoyl group’s conjugated double bond, reducing π-system participation and weakening intermolecular interactions. This results in poorer crystallinity, as observed in SHELXL-refined structures .
Hydrogen-Bonding Patterns :
- Graph-set analysis (R²₂(8), R⁴₄(12)) reveals that the target compound forms a robust hydrogen-bond network involving the tricyclic core’s amide and thiophene-linked carbonyl groups, akin to patterns observed in supramolecular assemblies .
Biological Activity
The compound 5-[(E)-3-thiophen-2-ylprop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis of the Compound
The synthesis of the compound typically involves multi-step organic reactions that include the formation of the triazatricyclo structure and the introduction of the thiophenyl group. The detailed synthetic pathway can be referenced in various chemical literature, such as those found in Arkivoc and other peer-reviewed journals.
Antinociceptive Properties
Recent studies have highlighted the antinociceptive properties of compounds related to this structure. For example, DM497, a derivative of this compound, was tested in a mouse model of oxaliplatin-induced neuropathic pain. The study indicated that DM497 exhibited significant pain-relieving effects mediated by modulation of the α7 nicotinic acetylcholine receptor (nAChR) .
The biological activity of this compound appears to be linked to its interaction with various receptors:
- α7 nAChR Modulation : The compound acts as a positive allosteric modulator at α7 nAChRs, which are implicated in pain modulation and neuroprotection.
- Calcium Channel Interaction : It also influences voltage-gated N-type calcium channels (CaV2.2), contributing to its antinociceptive effects .
Comparative Data on Similar Compounds
Study on Neuropathic Pain Models
In a controlled study involving mice subjected to oxaliplatin-induced neuropathic pain, DM497 was administered at varying doses. The results indicated a dose-dependent reduction in pain behavior measured by established pain assessment scales. Key findings from this study included:
- Dosage : 30 mg/kg showed significant efficacy.
- Behavioral Tests : Hole-board tests indicated increased exploratory behavior post-treatment, suggesting reduced pain perception .
Pharmacological Assessment
Electrophysiological techniques were employed to assess the activity of the compound at heterologously expressed receptors. The results demonstrated:
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
- Temperature : Exothermic reactions (e.g., acylation) demand gradual heating to avoid side products .
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while dichloromethane aids in purification .
- Catalysts : Triethylamine (EtN) is often used to neutralize acidic byproducts in multi-step reactions .
- Purification : Column chromatography with silica gel and gradient elution resolves structurally similar impurities .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : H and C NMR identify the thiophene-propenoyl moiety and triazatricyclo framework. Anomalies in aromatic proton signals may indicate stereochemical variations .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of the thiophene group at m/z ~85) .
- X-ray Crystallography : Resolves spatial arrangement of the tricyclic core and confirms (E)-configuration of the propenoyl group (see supplementary data in ).
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : The thiophene moiety is prone to photodegradation; store in amber vials under inert gas .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged heating during synthesis .
- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Functional Group Modulation : Replace the thiophene ring with furan or phenyl groups to assess bioactivity changes. For example, furan analogs show reduced cytotoxicity but retained binding affinity .
- Computational Modeling : Density Functional Theory (DFT) calculates electron density distribution to predict reactive sites (e.g., the α,β-unsaturated ketone’s electrophilicity) .
- Biological Assays : Compare IC values across derivatives in target-specific assays (e.g., kinase inhibition) to isolate structural contributors .
Q. What experimental designs are recommended for evaluating its potential neuroprotective or anticancer activity?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines with MTT assays. Pre-treat cells with ROS scavengers (e.g., NAC) to test oxidative stress pathways .
- Dose-Response Curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
- In Vivo Validation : Administer derivatives in zebrafish xenograft models to monitor tumor regression and neurobehavioral endpoints .
Q. How can environmental fate studies be integrated into early-stage research?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (ready biodegradability) to assess persistence. The thiophene ring may resist microbial degradation, requiring advanced oxidation processes .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae. LC values correlate with logP; derivatives with higher hydrophobicity (>logP 3.5) show greater bioaccumulation .
Q. What strategies mitigate risks when scaling up hazardous synthetic steps (e.g., diazo reactions)?
- Methodological Answer :
- Small-Scale Optimization : Conduct reactions in <10 mmol batches with Schlenk lines to handle explosive intermediates (e.g., diazo compounds) .
- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor nitro group reduction and avoid over-alkylation .
- Waste Management : Quench reactive byproducts (e.g., triflic acid) with ice-cold sodium bicarbonate before disposal .
Data Contradictions and Resolution
Q. How to address discrepancies in reported synthetic yields for similar triazatricyclo compounds?
- Analysis :
- Reagent Purity : Trace moisture in THF or EtN can reduce yields by 15–20% .
- Reaction Time : Extended stirring (>72 hours) increases side-product formation (e.g., dimerization via Michael addition) .
- Resolution : Use Design of Experiments (DoE) to optimize time, temperature, and stoichiometry. Central Composite Design (CCD) models predict ideal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
